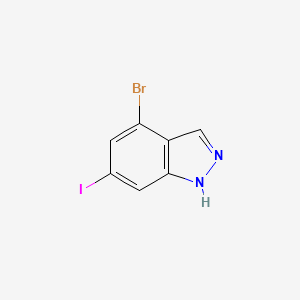

4-Bromo-6-iodo-1H-indazole

Vue d'ensemble

Description

“4-Bromo-6-iodo-1H-indazole” is a chemical compound with the CAS Number: 885518-97-8 . It has a molecular weight of 322.93 and its IUPAC name is this compound . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A previous mechanism for the cyclization step was found to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H4BrIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) . The InChI key is DHBZGMHXQRHPGP-UHFFFAOYSA-N .

Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring . Further investigation of cyclization of various ortho-substituted benzylidenehydrazines found that some experimental results indicate a different mechanism from that previously proposed .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Applications De Recherche Scientifique

Synthetic Applications

4-Bromo-6-iodo-1H-indazole is a key compound in the field of organic synthesis. It serves as a potent building block in the divergent synthesis of indazoles, particularly via palladium cross-coupling reactions (Cottyn, Vichard, Terrier, Nioche, & Raman, 2007). Additionally, it's utilized in the regioselective bromination and subsequent palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of NH-free indazoles, demonstrating its versatility in creating a variety of arylated indazoles (Boujdi et al., 2021).

Corrosion Inhibition

This compound has also been investigated for its potential as a corrosion inhibitor. Studies on heterocyclic diazoles, including 4-bromo-1H-indazole and related compounds, have demonstrated their effectiveness in inhibiting the corrosion of iron in acidic environments (Babić-Samardžija et al., 2005). This application is crucial in industrial settings where corrosion can be a significant issue.

Enzyme Inhibition

Research has shown that 4-Bromo-1H-indazole, a closely related compound, exhibits strong inhibitory effects on the lactoperoxidase (LPO) enzyme activity. This enzyme is vital for the immune system, and understanding its inhibitors is important for various industrial applications, including cosmetics and agriculture (Köksal & Alım, 2018).

Therapeutic Potential

While specifically excluding drug use and dosage information, it's worth noting that indazole derivatives, including 4-substituted indazoles, have been explored for their potential in inhibiting neuronal nitric oxide synthase, demonstrating their significance in neurological research (Boulouard et al., 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

4-Bromo-6-iodo-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .

Mode of Action

Indazole compounds generally interact with their targets through various biochemical reactions . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds .

Biochemical Pathways

Indazole compounds are known to affect various biochemical pathways due to their wide range of medicinal applications .

Result of Action

Indazole compounds are known to have various medicinal effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

Analyse Biochimique

Biochemical Properties

4-Bromo-6-iodo-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation and apoptosis .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death. Additionally, it can affect gene expression by modulating transcription factors, thereby influencing the production of proteins essential for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without inducing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting cellular energy production and biosynthetic processes. For instance, this compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism and decreased energy production in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and activity, influencing its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Propriétés

IUPAC Name |

4-bromo-6-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBZGMHXQRHPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646162 | |

| Record name | 4-Bromo-6-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-97-8 | |

| Record name | 4-Bromo-6-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1371795.png)

![{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371796.png)

![[1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1371797.png)

![6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbaldehyde](/img/structure/B1371800.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B1371805.png)

![3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371806.png)

![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1371807.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1371808.png)

![3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1371809.png)

![[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol](/img/structure/B1371811.png)